2-AMINO-9-FLUORENOL

Descripción general

Descripción

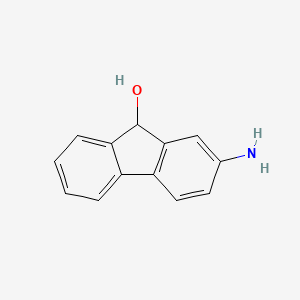

2-AMINO-9-FLUORENOL is an organic compound that belongs to the class of hydroxyfluorenes It is characterized by the presence of an amino group and a hydroxyl group attached to the fluorene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-9-FLUORENOL typically involves the reaction of 9-fluorenone with an appropriate amine under specific conditions. One common method involves the use of a boron trifluoride catalyst to facilitate the reaction between 9-fluorenone and 2-aminobenzamide, resulting in the formation of this compound . The reaction is carried out in the presence of N-bromosuccinimide to enhance the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-AMINO-9-FLUORENOL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

Reduction: The compound can be reduced to form fluoren-9-ol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluoren-9-ol.

Substitution: Various substituted fluorenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis:

2-Amino-9-fluorenol serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, allows chemists to create a wide array of derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form derivatives using agents like potassium permanganate. |

| Reduction | Can be reduced using sodium borohydride or lithium aluminum hydride to yield different products. |

| Substitution | The amino group can participate in nucleophilic substitution reactions with halogenated compounds. |

Biology

Fluorescent Probe Development:

Due to its photophysical properties, this compound is investigated as a potential fluorescent probe for biological imaging. Its ability to bind selectively to certain biomolecules enhances its utility in tracking cellular processes.

Dopamine Reuptake Inhibition:

This compound acts as a dopamine reuptake inhibitor, which is significant for neurological studies. By binding to the dopamine transporter, it prevents the reabsorption of dopamine, thus increasing its availability in the synaptic cleft. This mechanism is crucial for understanding mood regulation and cognitive functions.

Medicine

Pharmaceutical Intermediate:

this compound is explored as an active pharmaceutical intermediate in drug synthesis. Its structural features allow it to be modified into various therapeutic agents targeting neurological disorders.

Case Study: Antiproliferative Effects

Research has shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, structural modifications have led to compounds with enhanced efficacy against specific tumor types.

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is utilized in synthesizing dyes and pigments due to its vibrant color properties. The compound's reactivity allows it to form stable products suitable for various applications.

Molecular Mechanism of Action

The pharmacological effects of this compound are mediated through several mechanisms:

- Enzyme Interactions: It acts as a substrate or inhibitor for cytochrome P450 enzymes, impacting drug metabolism.

- Cell Signaling Modulation: The compound influences pathways such as the mitogen-activated protein kinase pathway, essential for cell growth and differentiation.

- Gene Expression Effects: It can modulate gene expression related to oxidative stress responses.

Mecanismo De Acción

The mechanism of action of 2-AMINO-9-FLUORENOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and interact with various biomolecules. Its lipophilicity suggests that it may readily penetrate cell membranes and exert its effects within cells . detailed studies on its exact mechanism of action are still ongoing.

Comparación Con Compuestos Similares

2-AMINO-9-FLUORENOL can be compared with other similar compounds such as:

9H-fluoren-9-ol: Lacks the amino group, making it less reactive in certain substitution reactions.

9H-fluoren-9-one: An oxidized form of fluoren-9-ol, used in different applications due to its distinct chemical properties.

The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Actividad Biológica

Overview

2-Amino-9-fluorenol, also known as 2-amino-9H-fluoren-9-ol, is an organic compound belonging to the hydroxyfluorene class. Its structure features both an amino group and a hydroxyl group attached to the fluorene backbone, which contributes to its biological activity. This compound has garnered attention for its potential pharmacological applications, particularly as a dopamine reuptake inhibitor.

Dopamine Reuptake Inhibition

this compound primarily acts as a dopamine reuptake inhibitor. It binds to the dopamine transporter, preventing the reabsorption of dopamine from the synaptic cleft, which increases the concentration of dopamine available for neurotransmission. This mechanism is crucial in modulating dopaminergic signaling pathways, influencing mood, cognition, and motor control.

Pharmacokinetics

The lipophilicity of this compound (logP = 2.4) suggests it can effectively penetrate the blood-brain barrier, making it a candidate for central nervous system applications. Its interactions with cytochrome P450 enzymes indicate that it may also play a role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

This compound exhibits diverse biochemical properties:

- Enzyme Interactions : It acts as a substrate or inhibitor for various enzymes, particularly cytochrome P450s, which are involved in the metabolism of many drugs and endogenous compounds.

- Cell Signaling Modulation : The compound influences several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

- Gene Expression Effects : It can modulate gene expression related to oxidative stress responses and cellular metabolism.

Cellular Effects

In laboratory studies, this compound has been shown to:

- Enhance Neurotransmitter Signaling : By increasing dopamine levels in synaptic clefts, it may improve cognitive functions and mood regulation.

- Induce Oxidative Stress : At higher concentrations, it may lead to cellular damage due to oxidative stress.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on neurotransmitter signaling and enzyme modulation are observed.

- High Doses : Toxic effects manifest as oxidative stress and potential cellular damage. Studies have established threshold levels beyond which adverse effects become prominent.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopamine Reuptake Inhibition | Increases synaptic dopamine levels; enhances dopaminergic signaling. |

| Enzyme Interaction | Acts as substrate/inhibitor for cytochrome P450 enzymes. |

| Cellular Metabolism | Modulates oxidative stress responses; influences metabolic pathways. |

| Dosage Response | Low doses beneficial; high doses induce toxicity. |

Case Study Example

A study highlighted the potential therapeutic applications of this compound in neurodegenerative diseases by demonstrating its ability to enhance dopaminergic signaling in animal models. Researchers observed significant improvements in behavior and cognitive function at low doses while noting adverse effects at higher concentrations.

Propiedades

IUPAC Name |

2-amino-9H-fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLNNLHYUBGLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313780 | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33417-27-5 | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-9-ol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.